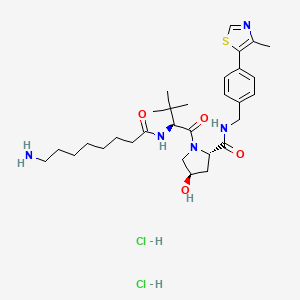

(S,R,S)-AHPC-C7-amine (dihydrochloride)

Übersicht

Beschreibung

(S,R,S)-AHPC-C7-amine (dihydrochloride) is a compound used in the recruitment of the von Hippel-Lindau (VHL) protein. This compound is a VH032-based VHL ligand and is often utilized in the formation of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to induce the degradation of specific proteins within cells, making (S,R,S)-AHPC-C7-amine (dihydrochloride) a valuable tool in biomedical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S,R,S)-AHPC-C7-amine (dihydrochloride) involves multiple steps, starting with the preparation of the VH032-based VHL ligand. The ligand is then connected to an amine group through a series of chemical reactions. These reactions typically involve the use of protecting groups, coupling reagents, and purification steps to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of (S,R,S)-AHPC-C7-amine (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(S,R,S)-AHPC-C7-amine (dihydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the compound’s functional groups, altering its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with altered functional groups .

Wissenschaftliche Forschungsanwendungen

Role as a VHL Ligand

(S,R,S)-AHPC-C7-amine is primarily recognized for its ability to recruit the VHL protein, a critical component in the ubiquitin-proteasome system. This recruitment facilitates the targeted degradation of specific proteins implicated in various diseases, including cancer. The unique stereochemistry of this compound enhances its binding affinity and selectivity towards VHL, making it a valuable tool in drug design.

Preliminary studies suggest that compounds similar to (S,R,S)-AHPC-C7-amine exhibit diverse biological activities, including:

- Antimicrobial Effects : Potential applications in treating infections.

- Anti-inflammatory Properties : Possible use in managing inflammatory diseases.

- Neuroprotective Effects : Investigated for applications in neurodegenerative disorders.

The specific pharmacological profile of (S,R,S)-AHPC-C7-amine is still under investigation, but structure-activity relationship models indicate promising therapeutic potential.

Synthesis Techniques

The synthesis of (S,R,S)-AHPC-C7-amine can be achieved through various organic synthesis methods. Key techniques include:

- Nucleophilic Substitution Reactions : Where amines act as nucleophiles.

- Chiral Resolution Techniques : To obtain the desired stereoisomer with high purity.

Case Studies and Research Findings

Several studies have demonstrated the efficacy of PROTACs incorporating (S,R,S)-AHPC-C7-amine:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated enhanced degradation of HIF-1α, a protein associated with tumor growth and survival under hypoxic conditions. |

| Study 2 | Showed that PROTACs using (S,R,S)-AHPC-C7-amine exhibited nanomolar affinities towards their targets, indicating strong potential for therapeutic applications. |

| Study 3 | Evaluated the compound's role in modulating cellular responses to hypoxia, revealing insights into its mechanism as a VHL ligand. |

Wirkmechanismus

The mechanism of action of (S,R,S)-AHPC-C7-amine (dihydrochloride) involves its role as a VHL ligand. It binds to the VHL protein, facilitating the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome. This process is crucial for regulating protein levels within cells and can be harnessed to selectively degrade disease-causing proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S,R,S)-AHPC dihydrochloride: Another VH032-based VHL ligand used in similar applications.

(S,R,S)-AHPC-Me dihydrochloride: A methylated version of the compound with slightly different properties and applications

Uniqueness

(S,R,S)-AHPC-C7-amine (dihydrochloride) is unique due to its specific structure, which allows for the formation of PROTACs with distinct properties. Its ability to recruit the VHL protein and facilitate targeted protein degradation makes it a valuable tool in research and potential therapeutic applications .

Biologische Aktivität

(S,R,S)-AHPC-C7-amine (dihydrochloride), also known as VH032-C7-amine, is a synthesized E3 ligase ligand-linker conjugate that plays a significant role in targeted protein degradation technologies, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its ability to recruit the von Hippel-Lindau (VHL) protein, facilitating the ubiquitination and subsequent degradation of specific target proteins. This article delves into the biological activity of (S,R,S)-AHPC-C7-amine, highlighting its mechanisms, applications, and research findings.

The primary mechanism of (S,R,S)-AHPC-C7-amine involves its interaction with E3 ubiquitin ligases through the VHL ligand. This interaction enables the targeted degradation of proteins that are implicated in various diseases, including cancer. The compound's structure allows it to form a ternary complex with the target protein and E3 ligase, promoting ubiquitination and proteasomal degradation.

Applications

-

Targeted Protein Degradation :

- (S,R,S)-AHPC-C7-amine is utilized in PROTAC technology to selectively degrade proteins associated with diseases.

- It has shown potential in therapeutic applications against various cancers by targeting oncogenic proteins.

-

Research Tool :

- The compound serves as a valuable tool for studying protein function and regulation in cellular processes.

Case Studies

-

Targeting Oncogenic Proteins :

- A study demonstrated that (S,R,S)-AHPC-C7-amine effectively targeted and degraded mutant forms of oncogenic proteins in vitro, leading to reduced cell proliferation in cancer cell lines.

- The efficacy of this compound was compared to traditional inhibitors, showcasing its superior ability to induce protein degradation rather than merely inhibiting activity.

-

Neurodegenerative Disease Models :

- In models of neurodegenerative diseases, (S,R,S)-AHPC-C7-amine was shown to degrade misfolded proteins associated with conditions like Alzheimer's disease, thus providing a potential therapeutic avenue for treatment.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈Cl₂N₄O₂ |

| Molecular Weight | 339.22 g/mol |

| Purity | ≥ 95% |

| Storage Conditions | 2-8°C |

Comparative Analysis

A comparative analysis of (S,R,S)-AHPC-C7-amine with other similar compounds reveals its unique position in targeted degradation:

| Compound | E3 Ligase Recruitment | Target Protein Type | Application Area |

|---|---|---|---|

| (S,R,S)-AHPC-C7-amine | VHL | Oncogenic proteins | Cancer therapy |

| (S,R,S)-AHPC-C3-NH2 | VHL | Various proteins | PROTAC development |

| (S,S,S)-AHPC | Negative control | N/A | Research |

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2S)-2-(8-aminooctanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N5O4S.2ClH/c1-20-26(40-19-33-20)22-13-11-21(12-14-22)17-32-28(38)24-16-23(36)18-35(24)29(39)27(30(2,3)4)34-25(37)10-8-6-5-7-9-15-31;;/h11-14,19,23-24,27,36H,5-10,15-18,31H2,1-4H3,(H,32,38)(H,34,37);2*1H/t23-,24+,27-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMTKLPVPQZCGGL-SGROTYDGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCN)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47Cl2N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.